2-Cyano-3-(2-thienyl)acrylic acid
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Overview
Description
2-Cyano-3-(2-thienyl)acrylic acid is an organic compound with the molecular formula C8H5NO2S. This compound is known for its unique structure, which includes a cyano group and a thienyl group attached to an acrylic acid backbone.
Mechanism of Action
Target of Action
It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.
Mode of Action
Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-thiophenecarboxaldehyde with cyanoacetic acid in the presence of a base such as piperidine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2-thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
2-Cyano-3-(2-thienyl)acrylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydroxybenzoic acid (DHB)
- α-Cyano-4-hydroxycinnamic acid (HCCA)
- Dithranol (DT)
Uniqueness
2-Cyano-3-(2-thienyl)acrylic acid stands out due to its ability to analyze a broad spectrum of analytes, including high molecular mass polyethylene glycols (PEGs), which are challenging to analyze using conventional matrices. Its versatility and efficiency in ionizing various classes of compounds make it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGBYAQGBVHMDD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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